molecular formula C9H8FNO B1304954 3-(4-Fluorophenoxy)propanenitrile CAS No. 85169-02-4

3-(4-Fluorophenoxy)propanenitrile

Cat. No. B1304954
Key on ui cas rn: 85169-02-4
M. Wt: 165.16 g/mol
InChI Key: MSQBUHCLFYFIGC-UHFFFAOYSA-N
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Patent
US04587256

Procedure details

5.4 g of sodium methylate were added portionwise at 60° C. to 112.1 g of 4-fluoro-phenol. After 10 minutes, the mixture was treated with 500 ml of acrylonitrile, boiled in an oil-bath for 48 hours, thereafter poured into 3 l of water and extracted with chloroform. After drying the organic phase with sodium sulfate, it was concentrated completely in vacuo. There was obtained 3-(4-fluoro-phenoxy)propionitrile as a viscous oil.
Name
sodium methylate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[F:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>O>[F:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:14][CH2:13][C:12]#[N:15])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
boiled in an oil-bath for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase with sodium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated completely in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(OCCC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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